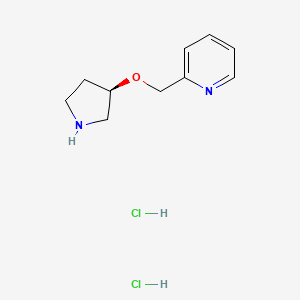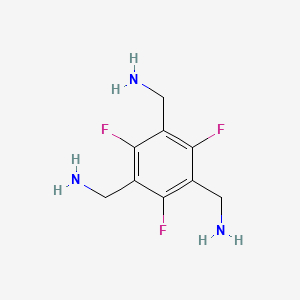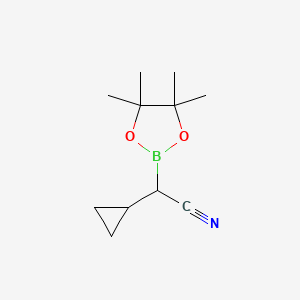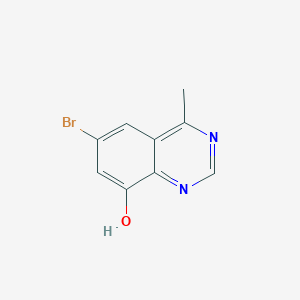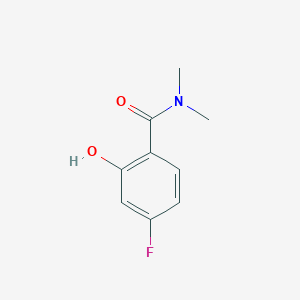![molecular formula C9H10N2O3 B11758184 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyridine rings
Preparation Methods
The synthesis of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common synthetic route includes the reaction of appropriate pyrrole and pyridine precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For instance, the use of palladium-catalyzed annulation strategies has been explored to efficiently synthesize this compound .
Chemical Reactions Analysis
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may interact with multiple targets in biological systems .
Comparison with Similar Compounds
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be compared with other similar heterocyclic compounds, such as:
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: This compound shares a similar core structure but lacks the methoxy groups, which may affect its reactivity and biological activity.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but differ in their additional ring structures and substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-6-4-8(14-2)11-9-5(6)3-7(12)10-9/h4H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
IDYXALWEZJVZIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1CC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


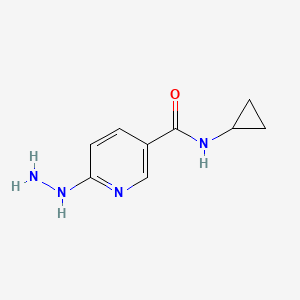
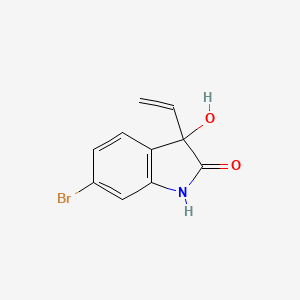
![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
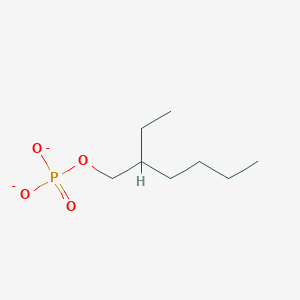
![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)
